molecular formula C9H6BrF3O B1380775 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one CAS No. 1537447-67-8

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1380775
CAS No.: 1537447-67-8
M. Wt: 267.04 g/mol
InChI Key: WJAUJCIDJPNGRK-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound that features a brominated aromatic ring and a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one can be synthesized through several methods, one of which involves the bromination of 2-methylphenyl followed by the introduction of a trifluoromethyl ketone group. The process typically involves:

    Bromination: Using bromine (Br2) in the presence of a catalyst such as iron (Fe) to brominate 2-methylphenyl.

    Ketone Formation: Reacting the brominated product with trifluoroacetic anhydride (TFAA) under acidic conditions to introduce the trifluoromethyl ketone group.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and subsequent ketone formation using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: Products include various substituted derivatives depending on the nucleophile used.

    Reduction: The major product is 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol.

    Oxidation: The major product is 5-bromo-2-methylbenzoic acid.

Scientific Research Applications

1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Potential use in the development of novel materials with specific electronic properties.

    Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biochemical pathways.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: The brominated aromatic ring and trifluoromethyl ketone group can interact with enzymes and receptors, potentially inhibiting or modifying their activity.

    Pathways Involved: The compound may affect pathways related to oxidative stress, enzyme inhibition, and signal transduction, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

    1-(5-Bromo-2-methylphenyl)-2-pyrrolidinone: Similar in structure but contains a pyrrolidinone ring instead of a trifluoromethyl ketone group.

    5-Bromo-2-methylphenol: Lacks the trifluoromethyl ketone group and has a hydroxyl group instead.

    1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethanol: The reduced form of the ketone compound.

Uniqueness: 1-(5-Bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of both a brominated aromatic ring and a trifluoromethyl ketone group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF3O/c1-5-2-3-6(10)4-7(5)8(14)9(11,12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJAUJCIDJPNGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1537447-67-8
Record name 1-(5-bromo-2-methylphenyl)-2,2,2-trifluoroethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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